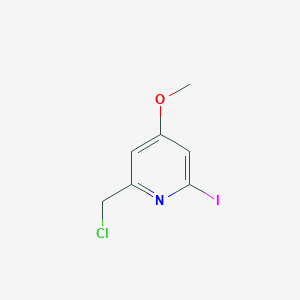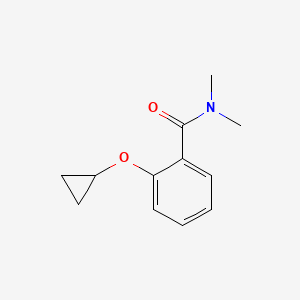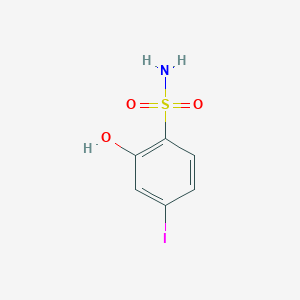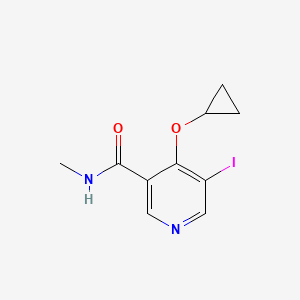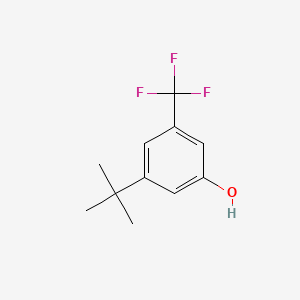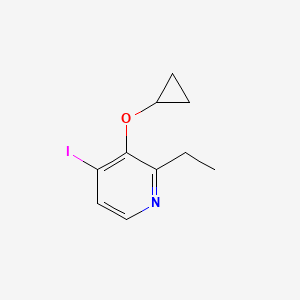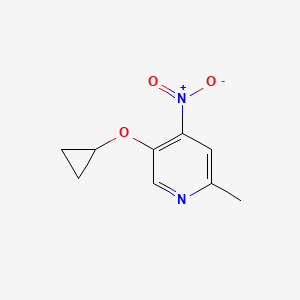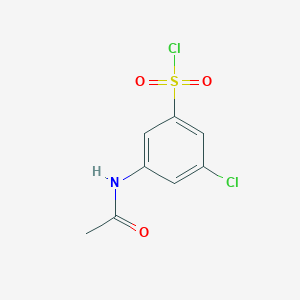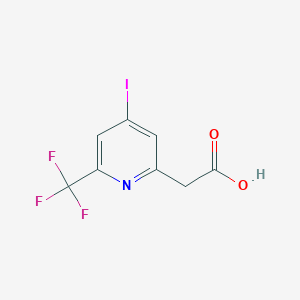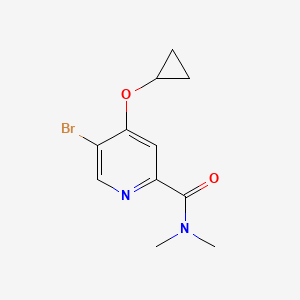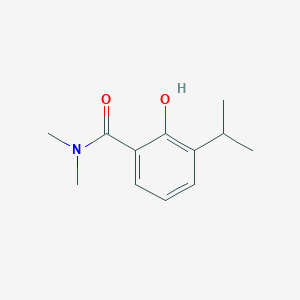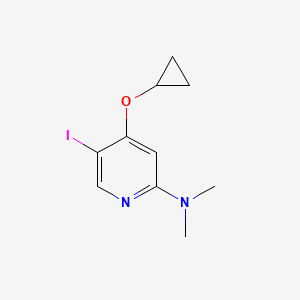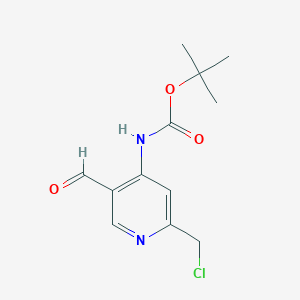
Tert-butyl 2-(chloromethyl)-5-formylpyridin-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(chloromethyl)-5-formylpyridin-4-ylcarbamate is an organic compound with a complex structure that includes a tert-butyl group, a chloromethyl group, and a formyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(chloromethyl)-5-formylpyridin-4-ylcarbamate typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a pyridine derivative, followed by formylation and subsequent protection of the amine group with a tert-butyl carbamate. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(chloromethyl)-5-formylpyridin-4-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(chloromethyl)-5-formylpyridin-4-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-catalyzed reactions involving pyridine derivatives.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(chloromethyl)-5-formylpyridin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, while the formyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2-(chloromethyl)pyridine-4-carboxylate
- Tert-butyl 2-(bromomethyl)-5-formylpyridin-4-ylcarbamate
- Tert-butyl 2-(hydroxymethyl)-5-formylpyridin-4-ylcarbamate
Uniqueness
Tert-butyl 2-(chloromethyl)-5-formylpyridin-4-ylcarbamate is unique due to the presence of both a chloromethyl and a formyl group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. The tert-butyl carbamate group also provides stability and protection during synthetic transformations.
Eigenschaften
Molekularformel |
C12H15ClN2O3 |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
tert-butyl N-[2-(chloromethyl)-5-formylpyridin-4-yl]carbamate |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)18-11(17)15-10-4-9(5-13)14-6-8(10)7-16/h4,6-7H,5H2,1-3H3,(H,14,15,17) |
InChI-Schlüssel |
CCKLHKARZMCJTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC(=C1)CCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


